molecular formula C19H30ClN5O2 B1206559 Gepirone hydrochloride CAS No. 83928-66-9

Gepirone hydrochloride

Cat. No.: B1206559
CAS No.: 83928-66-9
M. Wt: 395.9 g/mol
InChI Key: DGOCVISYYYQFEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gepirone hydrochloride involves multiple steps. One common method starts with the reaction of N-bromobutyl phthalimide with 1-(2-pyrimidinyl)piperazine in the presence of potassium carbonate to form an intermediate compound. This intermediate is then subjected to further reactions, including the removal of the phthalimide protecting group using hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound focuses on optimizing yield and scalability. The process typically involves the use of economically efficient and easily scalable methods, such as the synthesis from 8-(pyrimidin-2-yl)-5,8-diazaspiro[4,5]decan-5-ium bromide .

Chemical Reactions Analysis

Types of Reactions

Gepirone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites and various substituted derivatives of this compound .

Scientific Research Applications

Gepirone hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gepirone hydrochloride is unique in its higher selectivity for the 5-HT1A receptor compared to other azapirones. This selectivity results in a more favorable side effect profile, particularly regarding sexual dysfunction, which is a common issue with SSRIs .

Properties

CAS No.

83928-66-9

Molecular Formula

C19H30ClN5O2

Molecular Weight

395.9 g/mol

IUPAC Name

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C19H29N5O2.ClH/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18;/h5-7H,3-4,8-15H2,1-2H3;1H

InChI Key

DGOCVISYYYQFEP-UHFFFAOYSA-N

SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C.Cl

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C.Cl

Key on ui other cas no.

83928-66-9

Pictograms

Irritant; Health Hazard

Related CAS

83928-76-1 (Parent)

Synonyms

4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2,6-piperidinedione
BMY 13805
BMY-13805
gepirone
gepirone monohydrochloride
MJ 13805
MJ 13805-1
MJ-13805

Origin of Product

United States

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